alpha-Chlorocinnamaldehyde
Overview
Description
Alpha-chlorocinnamaldehyde is a compound that is not directly mentioned in the provided papers, but its structural relatives, alpha-chloroaldehydes, are extensively studied. These compounds are versatile intermediates in organic synthesis, particularly in the formation of chiral molecules. They are used in various catalytic reactions, including Diels-Alder reactions, to produce enantioselective products . Alpha-chloroaldehydes are also employed in the synthesis of alpha-chloroesters through enantioselective protonation of chiral enolates . Furthermore, they serve as starting materials for the stereoselective synthesis of chiral beta-lactams and other nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of alpha-chloroaldehydes and their derivatives can be achieved through different methods. One approach involves the use of chiral N-heterocyclic carbene (NHC) catalysis to perform hetero-Diels-Alder reactions with high enantioselectivity . Another method includes the treatment of alpha,alpha-dichloroaldehydes with phenols in the presence of chiral triazolium salt catalysts to produce alpha-chloro aryl esters . Additionally, chiral alpha-chloroaldehydes can be prepared from amino acids, providing a practical synthetic alternative to known organocatalytic alpha-chlorination procedures .
Molecular Structure Analysis
The molecular structure of alpha-chloroaldehydes and their derivatives is crucial for their reactivity and the selectivity of the reactions they undergo. For instance, the crystal structure of a related compound, 3 beta-benzoyloxy-6 alpha-chloro-5 alpha-cholest-7-ene, was determined to establish the location of the double bond and the configuration of the chlorine atom, which is essential for understanding the mechanism of its reactions .
Chemical Reactions Analysis
Alpha-chloroaldehydes participate in various chemical reactions. They are used in [4+2] and [3+2] annulations with dithioesters to synthesize oxathiin and oxathiole derivatives . These reactions are facilitated by NHC catalysts, which allow for the formation of highly substituted products. The versatility of alpha-chloroaldehydes is further demonstrated in the synthesis of heterocyclic alpha-amino acids through Biginelli and Hantzsch cyclocondensations .
Physical and Chemical Properties Analysis
The physical and chemical properties of alpha-chloroaldehydes are influenced by their molecular structure. These properties are important for the separation and purification of the synthesized compounds, as well as for their application in further chemical transformations. For example, the synthesis of stereoisomers at specific carbon positions of bile acid intermediates involves the separation of isomers through column chromatography, which relies on the physical properties of the compounds .
Scientific Research Applications
Tyrosinase Inhibition
α-Chlorocinnamaldehyde, along with other alpha-substituted derivatives of cinnamaldehyde, has been studied for its inhibitory effects on mushroom tyrosinase. These compounds, including α-chlorocinnamaldehyde, have shown the ability to reduce both monophenolase and diphenolase activities of tyrosinase in a reversible manner. The inhibition mechanism involves interaction with amino acid residues of the enzyme's active site, rather than metal interactions with the copper ions of the enzyme (Cui et al., 2015).
Synthesis Methods
A study described an efficient method to transform aromatic aldehydes into α-chlorocinnamaldehydes. This method involves a catalytic olefination reaction of hydrazones of aromatic aldehydes, producing ethylene acetals of the target alkenes (Nenajdenko et al., 2004).
Chemical Transformations
α-Chloroaldehydes, including α-chlorocinnamaldehyde, have been utilized in chiral N-heterocyclic carbene (NHC)-catalyzed hetero-Diels-Alder reactions with various oxodienes. This method allows for enantioselective additions from commercially available chloroacetaldehyde sodium bisulfite (He et al., 2008).
Enantioselective Protonation
The treatment of α,α-dichloroaldehydes with phenols in the presence of chiral triazolium salt catalysts results in the synthesis of α-chloro aryl esters with good yield and enantioselectivity. The product chloroesters from this reaction can be further transformed into various derivatives, maintaining high enantioselectivity (Reynolds & Rovis, 2005).
Impact on Cell Inactivation
Cinnamaldehyde and its derivatives, including α-chlorocinnamaldehyde, have been studied for their effects on cell inactivation induced by cis-diamminedichloroplatinum(II). These compounds can potentiate cell-inactivating effects without increasing the amount of cell-associated platinum (Dornish et al., 1989).
Safety And Hazards
Alpha-Chlorocinnamaldehyde is considered hazardous. It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using it only in well-ventilated areas .
properties
IUPAC Name |
(Z)-2-chloro-3-phenylprop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARRRAKOHPKFBW-TWGQIWQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=O)\Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031058 | |
Record name | alpha-Chlorocinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Chlorocinnamaldehyde | |
CAS RN |
18365-42-9, 33603-89-3 | |
Record name | Cinnamaldehyde, alpha-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018365429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamaldehyde, alpha-chloro-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033603893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Chlorocinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-chlorocinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.